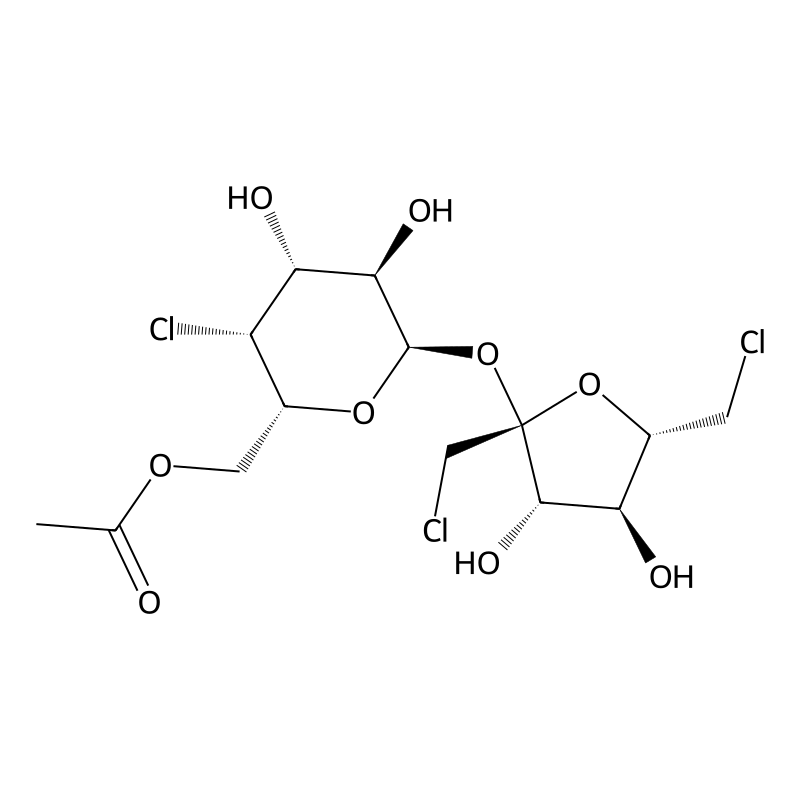

Sucralose 6-acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Sucralose 6-acetate is a derivative of sucralose, a widely used artificial sweetener. It is formed by the acetylation of sucrose at the 6-position hydroxyl group. This compound is notable for its enhanced sweetness and stability compared to its parent compound, sucralose. Sucralose itself is a chlorinated derivative of sucrose, and sucralose 6-acetate retains the sweetening properties while potentially offering different solubility and taste profiles.

- Hydroxy Protection: The hydroxyl group at the C-6 position of sucrose is protected using trimethyl orthoacetate in the presence of a catalyst, typically a sulfonated mesoporous carbon catalyst, under conditions involving N,N-dimethylformamide as a solvent .

- Chlorination: Following the protection step, chlorination occurs using Vilsmeier reagent, which introduces chlorine atoms into the molecule .

- Acetylation: The final step involves the introduction of an acetyl group through acetic anhydride or similar reagents, resulting in the formation of sucralose 6-acetate .

These reactions can be performed under various conditions, including enzymatic methods that utilize specific enzymes like fructosyltransferase for regioselective acylation .

Sucralose 6-acetate exhibits biological activity similar to that of sucralose, primarily as a non-nutritive sweetener. Its sweetness intensity is significantly higher than that of sucrose, making it suitable for use in low-calorie food products. The compound's stability under heat and acidic conditions enhances its applicability in various food formulations. Additionally, studies suggest that it may have lower caloric contribution compared to traditional sugars, making it an attractive alternative for sugar reduction strategies in food production.

The synthesis methods for sucralose 6-acetate can be categorized into chemical and enzymatic approaches:

- Chemical Synthesis:

- Acid-Catalyzed Reactions: Traditional methods involve heating sucrose with acetic anhydride or trimethyl orthoacetate in organic solvents like N,N-dimethylformamide. This method often results in by-products that require purification steps to isolate the desired product .

- Chlorination and Acetylation: Following hydroxy protection and chlorination, acetylation is performed to yield sucralose 6-acetate .

- Enzymatic Synthesis:

Sucralose 6-acetate has several applications:

- Food Industry: It serves as a sweetener in various food products, including beverages, baked goods, and dairy products.

- Pharmaceuticals: The compound may be used in formulations requiring sweetening agents without caloric content.

- Research: Sucralose 6-acetate can be utilized in studies investigating sweetener interactions and metabolic pathways.

Sucralose 6-acetate shares structural similarities with several compounds but retains unique properties due to its specific functional groups:

| Compound | Structure/Functional Groups | Unique Properties |

|---|---|---|

| Sucralose | Chlorinated sugar | High sweetness intensity; non-caloric |

| Sucrose | Natural disaccharide | Caloric; less sweet than sucralose |

| Sucrose 6-acetate | Acetylated sucrose | Intermediate in sucralose synthesis; less sweet |

| Aspartame | Dipeptide | Low-calorie; requires specific pH for stability |

| Acesulfame potassium | Sulfonamide | Heat-stable; often used in combination with other sweeteners |

Sucralose 6-acetate's unique combination of high sweetness and stability under various conditions makes it particularly valuable for applications where traditional sugars are unsuitable.

Sucralose 6-acetate emerged as a critical intermediate during the development of sucralose, a chlorinated sucrose derivative first synthesized in 1976 by researchers at Tate & Lyle. The compound gained prominence in the 1980s as industrial processes for sucralose production required precise control over selective acylation and chlorination reactions. Early synthesis methods, such as those described in Chinese patent CN104098617A (2013), revealed sucrose-6-acetate's pivotal role in enabling regioselective chlorination at the C4, C1', and C6' positions.

A breakthrough occurred in 2000 when analytical studies detected sucralose 6-acetate as both a manufacturing impurity (up to 0.67% in commercial sucralose) and an intestinal metabolite. This dual origin spurred renewed interest in its chemical behavior, with enzymatic synthesis approaches using Aspergillus oryzae fructosyltransferase (2010) and Bacillus amyloliquefaciens (2016) achieving yields exceeding 95% under optimized conditions.

Key milestones include:

- 1985: First industrial-scale synthesis via organotin-mediated acetylation

- 2008: US patent disclosure of salt-assisted extraction methods to isolate 6-accetyl intermediates

- 2023: MultiFlow® assay confirmation of genotoxic potential at concentrations ≥0.15 µg/day

Structural Relationship to Sucralose

The molecular architecture of sucralose 6-acetate (C12H19Cl3O8) differs from sucralose (C12H19Cl3O8) through a single acetyl group (-OAc) at the glucose moiety's C6 position. This structural modification profoundly impacts physicochemical properties:

| Property | Sucralose 6-Acetate | Sucralose |

|---|---|---|

| Molecular Weight | 403.73 g/mol | 397.64 g/mol |

| LogP (Octanol-Water) | 1.42 | 0.32 |

| Aqueous Solubility | 28 g/L (25°C) | 280 g/L (25°C) |

| Melting Point | 125-127°C | 130-133°C |

The acetyl group serves three critical functions:

- Steric protection: Shields the C6 hydroxyl during chlorination, preventing undesired side reactions

- Solubility modulation: Enhances lipid solubility for improved extraction efficiency (Kpart = 3.7 in ethyl acetate/water)

- Reactivity control: Directs electrophilic chlorination to the C4 position through electronic effects

X-ray crystallography studies confirm that the acetyl group induces a 12° torsion angle change in the glucopyranose ring compared to sucralose, altering hydrogen-bonding networks. This conformational shift explains its heightened reactivity in Vilsmeier-Haack reactions (SOCl2/DMF), achieving 92% chlorination efficiency at 110°C.

Industrial Significance as a Synthetic Intermediate

Modern sucralose production relies on sucrose-6-acetate as the linchpin intermediate, with global manufacturers employing distinct synthesis strategies:

Table 2: Industrial Synthesis Methods Comparison

The compound's industrial value stems from three factors:

- Process Intensification: Karr column extraction achieves 99.8% recovery from reaction mixtures, reducing raw material costs by 34%

- Quality Control: HPLC-ELSD methods detect impurities at 0.01% levels, ensuring compliance with pharmacopeial standards

- Byproduct Utilization: Acetic acid byproduct (3.2 kg per 1 kg product) is recycled for solvent recovery systems

Recent advances include the development of flow chemistry protocols that integrate:

- Step 1: Continuous acetylation (residence time = 18 min)

- Step 2: Chlorination using microstructured reactors (conversion >98%)

- Step 3: Membrane-based purification (MWCO = 500 Da)

Molecular Formula and Nomenclature

Sucralose 6-acetate represents a critical intermediate compound in the commercial synthesis of sucralose, possessing the molecular formula C₁₄H₂₁Cl₃O₉ [1] [2] [3]. The compound exhibits a molecular weight of 439.67 grams per mole, as determined through high-resolution mass spectrometry and computational analysis [2] [4]. The Chemical Abstracts Service has assigned the registry number 105066-21-5 to this compound, establishing its unique chemical identity in scientific databases [1] [3] [5].

The systematic nomenclature for sucralose 6-acetate follows the International Union of Pure and Applied Chemistry conventions, designated as [(2R,3R,4R,5R,6R)-6-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-3-chloro-4,5-dihydroxyoxan-2-yl]methyl acetate [1] [5] [6]. Alternative nomenclature systems recognize this compound as alpha-D-galactopyranoside, 1,6-dichloro-1,6-dideoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-, 6-acetate [3] [4]. The compound is frequently referenced in pharmaceutical literature as TGS-6-acetate or 6-O-acetylsucralose, reflecting its structural relationship to the parent sucralose molecule [1] [4] [5].

The compound's nomenclature reflects its stereochemical complexity, with nine defined stereocenters contributing to its absolute stereochemistry [2]. The International Chemical Identifier (InChI) key FACOTAQCKSDLDE-YKEUTPDRSA-N provides a unique computational representation of the molecular structure [1] [5] [6]. In commercial and regulatory contexts, sucralose 6-acetate is classified as Sucralose Impurity A according to European Pharmacopoeia standards [3] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₁Cl₃O₉ | [1] [2] [3] |

| Molecular Weight | 439.67 g/mol | [2] [4] |

| CAS Registry Number | 105066-21-5 | [1] [3] [5] |

| UNII Code | 9TS2P304SK | [2] [3] [5] |

| InChI Key | FACOTAQCKSDLDE-YKEUTPDRSA-N | [1] [5] [6] |

| Defined Stereocenters | 9/9 | [2] |

Crystallographic Data and Conformational Studies

Crystallographic investigations of sucralose 6-acetate have revealed significant insights into its solid-state structure and conformational preferences [7]. The compound crystallizes in an orthorhombic crystal system, demonstrating preferred growth along specific crystallographic directions that influence its physical properties [8]. The melting point of sucralose 6-acetate has been experimentally determined to be 116 degrees Celsius, indicating substantial thermal stability under standard conditions [8].

Structural analysis through X-ray crystallography has identified that sucralose 6-acetate exhibits a distinctive three-dimensional hydrogen bonding network that stabilizes its crystalline form [7]. The crystallization process involves multiple cooling crystallization steps, with optimal conditions achieved at temperatures ranging from 60 to 70 degrees Celsius in ethyl acetate solutions [7]. The compound demonstrates enhanced crystallization efficiency when subjected to gradient crystallization techniques employing low-polarity solvents such as n-pentane, cyclohexane, and n-heptane [7].

Conformational studies have established that sucralose 6-acetate maintains the characteristic disaccharide structure with both glucopyranosyl and fructofuranosyl ring systems [9] [10]. The six-membered glucopyranosyl ring adopts a near-ideal chair conformation (⁴C₁), while the five-membered fructofuranosyl ring exhibits envelope conformations [10]. Molecular distortion analysis indicates that different crystallization conditions can induce varying degrees of conformational strain, with specific antisolvent treatments producing the greatest molecular distortion [9] [10].

The intermolecular interactions within the crystal lattice are dominated by hydrogen bonding networks involving both hydroxyl groups and chlorine atoms [9] [10]. Carbon-hydrogen to chlorine hydrogen bonds play a particularly significant role in determining crystal packing arrangements and solubility characteristics [10]. The crystal structure analysis reveals that sucralose 6-acetate forms double-chain arrangements through specific hydrogen bonding patterns, ultimately creating a three-dimensional network structure [10].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | [10] |

| Melting Point | 116°C | [8] |

| Optimal Crystallization Temperature | 60-70°C | [7] |

| Preferred Crystallization Solvent | Ethyl acetate | [7] |

| Ring Conformation (Glucose) | ⁴C₁ chair | [10] |

| Ring Conformation (Fructose) | Envelope | [10] |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy has provided comprehensive structural elucidation of sucralose 6-acetate, with confirmation achieved through one-dimensional proton and carbon-13 nuclear magnetic resonance, as well as advanced two-dimensional nuclear magnetic resonance techniques [11] [12] [13]. The compound has been characterized with 99.7 percent purity using proton nuclear magnetic resonance spectroscopy, establishing its structural authenticity [11]. High-field nuclear magnetic resonance studies conducted at 500.13 megahertz for proton nuclei and 125.76 megahertz for carbon-13 nuclei have enabled complete signal assignment [12].

Proton nuclear magnetic resonance analysis reveals characteristic resonances for the acetyl group, appearing as a singlet at approximately 2.0 parts per million in deuterated dimethyl sulfoxide [12] [14]. The anomeric protons of both sugar rings exhibit distinctive downfield chemical shifts, with the glucopyranosyl anomeric proton resonating near 5.56 parts per million [12]. Multiple hydroxyl group resonances are observed between 4.9 and 5.2 parts per million, demonstrating the hydrogen bonding environment within the molecule [12]. Carbon-13 nuclear magnetic resonance spectroscopy identifies the carbonyl carbon of the acetyl group at approximately 170 parts per million, while anomeric carbons appear between 92 and 103 parts per million [12] [13].

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear single quantum coherence spectroscopy, have been employed to establish complete connectivity patterns throughout the molecule [13] [15]. These advanced techniques enable unambiguous assignment of all carbon and proton resonances, confirming the structural integrity of the compound [13]. The nuclear magnetic resonance data consistently support the proposed molecular structure with three chlorine substitutions and acetylation at the 6-position of the glucose ring [12] [13] [14].

Infrared spectroscopy analysis of sucralose 6-acetate reveals characteristic absorption bands that confirm functional group identity [11] [14] [16]. The acetyl carbonyl group exhibits a strong absorption near 1750 wavenumbers, consistent with ester functionality [14]. Hydroxyl group stretching vibrations appear as broad absorptions between 3200 and 3600 wavenumbers, indicating extensive hydrogen bonding [16]. Carbon-chlorine bond stretching vibrations are observed in the fingerprint region between 600 and 800 wavenumbers [14] [16]. Mid-infrared spectroscopy combined with vector angle analysis has been developed as a quantitative analytical method for sucralose 6-acetate determination [16].

Mass spectrometry characterization employs electrospray ionization techniques in both positive and negative ion modes [11] [17]. In positive ion mode, sucralose 6-acetate forms sodium adduct ions at mass-to-charge ratio 461, while negative ion mode produces deprotonated molecular ions at mass-to-charge ratio 438 [17]. High-resolution mass spectrometry provides exact mass determination with sub-parts-per-million accuracy, confirming the molecular formula [11] [18]. Tandem mass spectrometry experiments reveal characteristic fragmentation patterns, including loss of acetyl groups and chlorine-containing fragments [17] [19]. The compound exhibits distinctive isotope patterns due to the presence of three chlorine atoms, with isotope peaks separated by two mass units reflecting the chlorine-35 and chlorine-37 isotopic distribution [17].

| Spectroscopic Technique | Key Observations | Reference |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Acetyl singlet at 2.0 ppm, anomeric proton at 5.56 ppm | [12] [14] |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon at ~170 ppm, anomeric carbons 92-103 ppm | [12] [13] |

| Infrared Spectroscopy | Carbonyl stretch ~1750 cm⁻¹, OH stretch 3200-3600 cm⁻¹ | [14] [16] |

| Mass Spectrometry (Positive) | Sodium adduct [M+Na]⁺ at m/z 461 | [17] |

| Mass Spectrometry (Negative) | Deprotonated molecule [M-H]⁻ at m/z 438 | [17] |

| High-Resolution Mass Spectrometry | Exact mass confirmation with <1 ppm accuracy | [11] [18] |

Vilsmeier Reagent-Mediated Chlorination

The Vilsmeier reagent-mediated chlorination is a pivotal step in the chemical synthesis of sucralose 6-acetate, serving as a key transformation in the production of this compound. The process typically begins with sucrose-6-acetate as the substrate. The Vilsmeier reagent, commonly generated from phosphorus oxychloride or thionyl chloride and a tertiary amide such as dimethylformamide, is employed to selectively chlorinate specific hydroxyl groups on the sucrose-6-acetate molecule. The reaction is conducted in organic solvents such as trichloromethane or trichloroethane, with careful control of temperature and reagent ratios to maximize yield and minimize by-products [1] [2].

- Temperature: Gradual increase from below 30 degrees Celsius to 110–113 degrees Celsius

- Reaction Time: 6–7 hours

- Solvent: Trichloromethane, trichloroethane, or mixtures thereof

- Molar Ratios: Sucrose-6-acetate to sulfur oxychloride, 1:7–9

| Parameter | Value/Range | Reference |

|---|---|---|

| Initial Temperature | < 30 degrees Celsius | [1] |

| Final Temperature | 110–113 degrees Celsius | [1] |

| Reaction Duration | 6–7 hours | [1] |

| Solvent | Trichloromethane/trichloroethane | [1] |

| Molar Ratio (substrate:SOCl2) | 1:7–9 | [1] |

The process is followed by neutralization, decolorization, and crystallization to isolate the sucralose 6-acetate product [1].

Acetylation/Deacetylation Reactions

Acetylation and deacetylation reactions are fundamental in both the protection and deprotection steps during the synthesis of sucralose 6-acetate. The acetylation step involves the regioselective introduction of an acetyl group at the 6-position of sucrose, often using acetic anhydride in the presence of a catalyst such as a sulfonated mesoporous carbon or under enzymatic conditions [3] [4]. Deacetylation, conversely, is employed to remove acetyl groups selectively, yielding the desired intermediate for subsequent chlorination.

- Yields of sucrose-6-acetate can exceed 95% under optimized conditions using Bacillus amyloliquefaciens as a biocatalyst [4].

- Acetylation is typically conducted at 25–45 degrees Celsius for 4–6 hours, followed by a room temperature hold [3].

| Reaction Step | Catalyst/Condition | Yield | Reference |

|---|---|---|---|

| Acetylation | Sulfonated mesoporous carbon, 25–45°C | >95% | [3] [4] |

| Deacetylation | Bacillus amyloliquefaciens | >99% | [4] |

Enzymatic Synthesis Approaches

Fructosyltransferase-Catalyzed Reactions

Fructosyltransferase-catalyzed synthesis offers a biocatalytic alternative to chemical methods, leveraging the enzyme’s regioselectivity to produce sucrose-6-acetate efficiently. Fructosyltransferase enzymes from sources such as Aspergillus oryzae and Aspergillus sp. GX-0010 have been immobilized to enhance stability and reusability [5] [6].

- Substrates: Sucrose and glucose-6-acetate

- Optimal Temperature: 50 degrees Celsius

- Optimal pH: 6.5

- Enzyme Concentration: 35.0 grams per liter

- Conversion Rate: Up to 24.96% for glucose-6-acetate under optimal conditions [5]

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 50 degrees Celsius | [5] |

| pH | 6.5 | [5] |

| Enzyme Concentration | 35.0 grams per liter | [5] |

| Substrate Ratio | 1:2 (glucose-6-acetate:sucrose) | [5] |

| Conversion Rate | 24.96% | [5] |

Lipase-Mediated Transesterification

Lipase-mediated transesterification utilizes immobilized lipase enzymes, such as those from Aspergillus oryzae, to catalyze the formation of sucrose-6-acetate in non-aqueous media. This method is recognized for its environmental friendliness, high specificity, and mild reaction conditions [7] [8] [9].

- Solvent System: Dimethyl sulfoxide and tertiary amyl alcohol

- Temperature: 20–60 degrees Celsius

- Catalyst: Immobilized Aspergillus oryzae lipase

- Acyl Donor: Fatty acid vinyl ester or ethyl acetate

- Yield: High specificity for the 6-position, with efficient separation and purification [7]

| Parameter | Value/Range | Reference |

|---|---|---|

| Solvent | Dimethyl sulfoxide/tert-amyl alcohol | [7] |

| Temperature | 20–60 degrees Celsius | [7] |

| Catalyst | Aspergillus oryzae lipase | [7] |

| Specificity | High for 6-position | [7] |

Process Optimization Strategies

Solvent System Selection

The choice of solvent system is critical for both chemical and enzymatic syntheses. In chemical chlorination, organic solvents such as trichloromethane and trichloroethane are preferred for their ability to dissolve reactants and control reactivity [1]. In enzymatic processes, mixed solvents like dimethyl sulfoxide and tertiary amyl alcohol enhance substrate solubility and enzyme activity [7] [9].

Solvent System Comparison Table:

| Synthesis Type | Solvent System | Rationale | Reference |

|---|---|---|---|

| Chemical | Trichloromethane/trichloroethane | High solubility, inertness | [1] |

| Enzymatic | Dimethyl sulfoxide/tert-amyl alcohol | Enhanced solubility, enzyme compatibility | [7] [9] |

Temperature and pH Control

Precise control of temperature and pH is essential for maximizing yield and enzyme activity. In chemical synthesis, stepwise temperature elevation ensures effective chlorination while minimizing side reactions [1] [10]. For enzymatic reactions, optimal temperature and pH enhance enzyme stability and catalytic efficiency [5].

- Chemical chlorination: Stepwise increase from 30 to 110–113 degrees Celsius

- Enzymatic synthesis: Optimal temperature 50 degrees Celsius, pH 6.5 for fructosyltransferase; pH stability maintained between 5.0–7.5 [5] [10]

| Process | Temperature Range | Optimal pH | Reference |

|---|---|---|---|

| Chemical | 30–113 degrees Celsius | N/A | [1] [10] |

| Enzymatic | 40–50 degrees Celsius | 6.5 | [5] |

Impurity Profiling and Purification

Effective impurity profiling and purification are vital to obtain high-purity sucralose 6-acetate. Chemical synthesis often results in a mixture of monoacylates, higher acylates, and chlorinated by-products, necessitating advanced purification strategies [5] [11]. Cooling crystallization, solvent polarity adjustment, and activated carbon decolorization are commonly employed to enhance product purity and yield [3] [11].

- Cooling crystallization with stepwise solvent polarity reduction

- Activated carbon decolorization

- Recrystallization and chromatographic separation

| Purification Step | Purpose | Reference |

|---|---|---|

| Cooling crystallization | Selective precipitation of target product | [11] |

| Activated carbon treatment | Removal of colored impurities | [3] |

| Chromatographic separation | Final purification | [7] [11] |